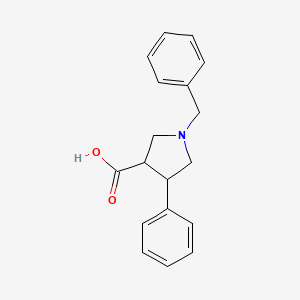1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
CAS No.: 885958-91-8
Cat. No.: VC13840846
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885958-91-8 |
|---|---|
| Molecular Formula | C18H20ClNO2 |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 1-benzyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C18H19NO2.ClH/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2,(H,20,21);1H |
| Standard InChI Key | DWRXGBZBVAUODN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is C₁₈H₁₉NO₂, with a molar mass of 281.35 g/mol . The pyrrolidine ring adopts a five-membered saturated structure, with stereochemistry at the 3- and 4-positions influencing its biological and chemical behavior. The trans configuration of substituents is explicitly noted in synonyms such as "trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid" .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Density | 1.199 g/cm³ | |
| Boiling Point | 449°C at 760 mmHg | |
| Flash Point | 225.3°C | |
| Vapor Pressure | 7.59 × 10⁻⁹ mmHg at 25°C | |
| Refractive Index | 1.613 | |
| pKa | 3.67 ± 0.40 |
The low vapor pressure and high boiling point suggest stability under standard conditions, making it suitable for high-temperature reactions . The moderate pKa indicates partial ionization in physiological environments, which may influence its pharmacokinetic properties .
Synthesis and Reaction Pathways
Stereochemical Considerations
The (3R,4S) relative configuration is explicitly noted in one synonym , highlighting the importance of stereochemistry in its synthesis. Asymmetric hydrogenation or chiral auxiliaries may be required to control stereoselectivity, though further experimental validation is needed.
Pharmaceutical and Industrial Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing more complex molecules. For example, esterification or amidation of the carboxylic acid could yield derivatives with modified bioavailability or target specificity .
Future Research Directions
-
Stereoselective Synthesis: Developing enantioselective routes to isolate (3R,4S) and (3S,4R) isomers.
-
Biological Screening: Evaluating antimicrobial, anti-inflammatory, and neuroactive properties.
-
Derivatization Studies: Exploring ester, amide, and salt forms to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume